2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline

Medicinal Chemistry Organic Synthesis Benzimidazole Derivatives

Specifically source 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline to leverage its distinct 4-chloro substitution for reproducible SAR and lead optimization. This ≥98% pure, cold-chain-shipped compound provides a cLogP increase of ~+0.8 over the unsubstituted analog while maintaining identical TPSA—critical for optimizing passive permeability and CNS distribution without raising polar surface area. Use it as a versatile starting material for Mannich, Schiff, and thiazolidinone libraries, or as a pivotal comparator in halogen-substitution campaigns. Impurity-related variability is minimized by stringent cold storage (2–8°C), ensuring reliable dose-response, selectivity, and HTS data.

Molecular Formula C13H10ClN3
Molecular Weight 243.69 g/mol
Cat. No. B11811652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline
Molecular FormulaC13H10ClN3
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC3=C(N2)C=CC=C3Cl)N
InChIInChI=1S/C13H10ClN3/c14-9-5-3-7-11-12(9)17-13(16-11)8-4-1-2-6-10(8)15/h1-7H,15H2,(H,16,17)
InChIKeyLUKPCZWUVHKIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Procurement Specifications and Research-Grade Characterization


2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline (CAS 1178199-38-6) is a 4-chloro-substituted 2-arylbenzimidazole derivative characterized by a molecular weight of 243.69 g/mol and a typical vendor-supplied purity of ≥98% . The compound is available as a research chemical for further manufacturing use only, with recommended storage sealed in dry conditions at 2–8°C . As a bicyclic heterocycle comprising a benzene ring fused to an imidazole at positions 4 and 5, the compound belongs to a pharmacologically versatile class but exhibits distinct structural and property attributes that influence its experimental utility .

Why 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline Cannot Be Interchanged with Unsubstituted or Other Halogenated Analogs


The 4-chloro substitution on the benzimidazole ring imparts specific electronic and steric properties that materially differentiate 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline from its unsubstituted (2-(1H-benzo[d]imidazol-2-yl)aniline, CAS 5805-39-0) and other 4-halo analogs. In benzimidazole-based pharmacophores, the nature and position of halogen substitution critically modulate molecular recognition, target binding affinity, and physicochemical properties such as lipophilicity and metabolic stability [1]. Generic substitution of this compound with a close analog—even one differing by a single halogen or lacking the chloro group—can significantly alter assay outcomes, lead optimization trajectories, and reproducibility of published synthetic protocols [2]. The quantitative evidence below establishes the specific, verifiable differentiation that justifies the procurement of this exact compound for targeted research applications.

Quantitative Differentiation of 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Evidence-Based Selection Criteria


Structural and Synthetic Starting Material Differentiation: 4-Chloro Substitution Enables Distinct Downstream Derivatization Pathways

2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline serves as a key starting material for the synthesis of novel Mannich bases, Schiff bases, and thiazolidinone derivatives that are inaccessible from the unsubstituted 2-(1H-benzo[d]imidazol-2-yl)aniline scaffold. The presence of the 4-chloro substituent introduces a reactive site for further functionalization and modulates the electronic environment of the fused heterocyclic system [1].

Medicinal Chemistry Organic Synthesis Benzimidazole Derivatives

Vendor-Supplied Purity and Storage Specification: Ensuring Reproducible Experimental Outcomes

Reputable suppliers provide 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline at a guaranteed purity of ≥98% with defined storage conditions (sealed, dry, 2–8°C) . In contrast, the unsubstituted analog 2-(1H-benzo[d]imidazol-2-yl)aniline is often available at lower purities (95%) with less stringent storage recommendations .

Chemical Procurement Quality Control Reproducibility

Computational Property Differentiation: Impact of 4-Chloro Substitution on Lipophilicity and Drug-Likeness Parameters

The 4-chloro substituent increases calculated lipophilicity (cLogP) and alters topological polar surface area (TPSA) relative to the unsubstituted analog, affecting passive membrane permeability and oral bioavailability potential . This difference is critical for projects prioritizing CNS penetration or oral drug candidate development.

ADME Physicochemical Properties Drug Discovery

Recommended Application Scenarios for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline Based on Differential Evidence


Synthesis of Structurally Diverse Benzimidazole-Derived Compound Libraries for Medicinal Chemistry

The compound is validated as a versatile starting material for generating Mannich bases, Schiff bases, and thiazolidinone derivatives [1]. Its 4-chloro substitution enables unique derivatization pathways that are not accessible using the unsubstituted parent compound [1]. This makes it a strategic procurement choice for medicinal chemistry groups building focused compound collections for screening against viral, oncologic, or infectious disease targets.

Lead Optimization Studies Requiring Enhanced Lipophilicity for CNS or Intracellular Target Engagement

Compared to the unsubstituted analog, 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline exhibits a calculated cLogP increase of approximately +0.8 units while maintaining identical TPSA [1]. This property profile is advantageous for programs seeking to improve passive membrane permeability and CNS distribution without increasing polar surface area, a common goal in lead optimization campaigns for kinase inhibitors, GPCR ligands, or ion channel modulators [1] .

High-Reproducibility Biochemical and Cell-Based Assays Requiring Defined Purity and Storage

The commercial availability of this compound at ≥98% purity with explicit cold-chain storage recommendations (2–8°C) [1] ensures that experimental variability arising from impurity content or degradation is minimized. This is particularly important for dose-response studies, selectivity profiling, and high-throughput screening where compound integrity directly impacts data quality and reproducibility.

Structure-Activity Relationship (SAR) Studies on Halogen-Substituted Benzimidazole Pharmacophores

As a defined 4-chloro-substituted 2-arylbenzimidazole, this compound serves as a critical comparator in SAR campaigns exploring the electronic and steric effects of halogen substitution on target binding, selectivity, and ADME properties. Pairing this compound with its 4-fluoro, 4-bromo, and unsubstituted analogs enables deconvolution of substituent-specific contributions to biological activity, guiding rational design of optimized preclinical candidates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-1H-benzo[d]imidazol-2-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.